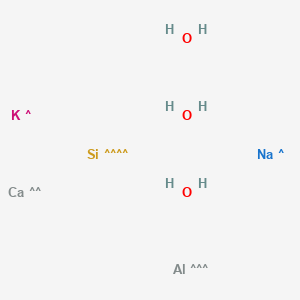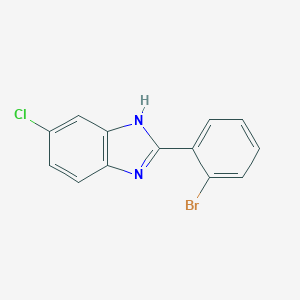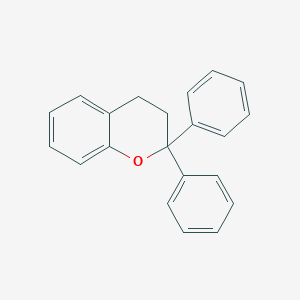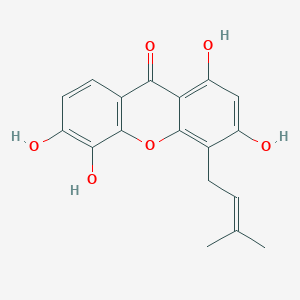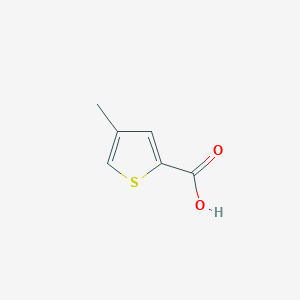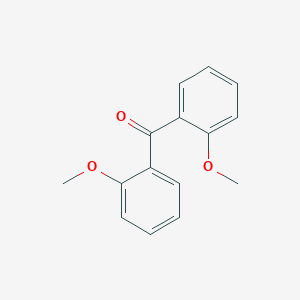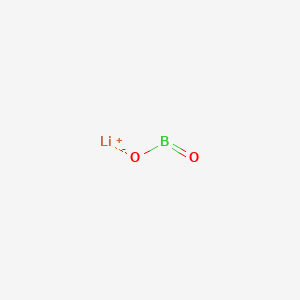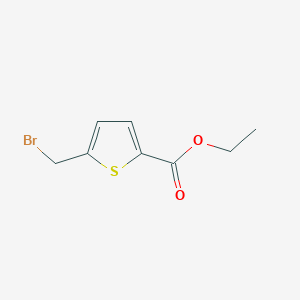
2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid often involves reactions under basic conditions, such as the reaction of 4-methoxyacetophenone with diethyl oxalate, leading to complex structures featuring intramolecular hydrogen bonding and crystalline forms. For example, derivatives involving the 4-methoxyphenyl group have been synthesized to explore their structural and chemical properties, indicating the versatility of this moiety in organic synthesis (Nye, Turnbull, & Wikaira, 2013).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of interactions, including hydrogen bonding and crystal packing influences. For instance, compounds synthesized from reactions involving 4-methoxyphenyl groups demonstrate significant intermolecular hydrogen bonding, which impacts their crystalline structure and stability (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives highlight the reactivity of the 4-methoxyphenyl group, leading to the formation of complex structures. For example, the interaction with diazomethane can produce compounds with significant molecular complexity, showcasing the reactive versatility of the 4-methoxyphenyl motif (Aliev, Atovmyan, Kataev, & Zalesov, 2007).
Physical Properties Analysis
The physical properties of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid derivatives, such as crystallinity, melting points, and solubility, are closely tied to their molecular structure. The presence of 4-methoxyphenyl groups and other substituents significantly impacts these properties, as demonstrated by detailed crystallographic analysis (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformation, are essential for understanding the applications of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid and its derivatives. Investigations into these aspects reveal the compound's capacity for participating in a range of chemical reactions, offering insights into its utility in synthetic chemistry (Pimenova, Krasnych, Goun, & Miles, 2003).
Applications De Recherche Scientifique
Anti-Cancer and Anti-Inflammatory Applications
4′-Geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative similar in structure to 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid, has shown potential as an anti-inflammatory and anti-tumor agent. Studies indicate its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo, highlighting its protective effect on colon cancer growth and development when administered in various forms (Epifano et al., 2015).
Sorption and Environmental Remediation
Research on phenoxy herbicides, including compounds like 2,4-D, has been reviewed to understand their sorption to soil, organic matter, and minerals. This knowledge is critical for environmental remediation efforts, indicating that soil organic matter and iron oxides are significant sorbents for these herbicides (Werner et al., 2012).
Biomass Conversion to Valuable Chemicals
The conversion of plant biomass into furan derivatives and other valuable chemicals is a significant area of research. Compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, serve as feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research area encompasses the synthesis of monomers, polymers, and various chemicals from biomass-derived compounds (Chernyshev et al., 2017).
Biochemistry of Plant Pigments
The chemistry and biochemistry of plant pigments, such as betalains, have been extensively studied. Betalains, derived from betalamic acid, exhibit a wide range of bioactivities beneficial for health. Understanding the biosynthesis, natural occurrence, and therapeutic potential of these pigments offers insights into their application in nutrition and medicine (Khan & Giridhar, 2015).
Applications in Material Science
The synthesis and application of phosphonic acids in material science highlight their utility in designing supramolecular or hybrid materials, functionalizing surfaces, and developing bioactive properties. These applications cover a wide range of fields, including chemistry, biology, and physics (Sevrain et al., 2017).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLDHHCRLWJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497419 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15118-48-6 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
